4-(4-bromobutyl)piperidine Hydrobromide
Overview
Description
4-(4-Bromobutyl)piperidine Hydrobromide is a chemical compound with the CAS Number: 1049728-90-6 and a molecular weight of 301.06 . It is a yellow to brown solid and its linear formula is C9H19Br2N .
Molecular Structure Analysis
The molecular structure of 4-(4-bromobutyl)piperidine Hydrobromide is represented by the linear formula C9H19Br2N . The average mass is 301.062 Da and the monoisotopic mass is 298.988403 Da .Scientific Research Applications
Structure and Conformation Studies
- Hydrogen Bonding and Structural Analysis : Studies on compounds like 4-(N-methylpiperidinium)-butyrate inner salt and hydrobromide showcase detailed structural, conformational, and hydrogen bonding analyses through crystal X-ray diffraction and FTIR spectroscopy. These findings are crucial for understanding the molecular interactions and stability of piperidine derivatives (Dega-Szafran et al., 2007).
Synthetic Applications
- Facilitation of Organic Syntheses : Piperidine derivatives are used as catalysts or intermediates in the synthesis of complex molecules. For example, tetrabutylammonium tribromide (TBATB) was found efficient for the one-pot synthesis of highly substituted piperidines, highlighting the role of piperidine structures in facilitating organic reactions and improving atom economy (Khan et al., 2010).
Material Science Applications
- Development of Hyperbranched Polyelectrolytes : The synthesis of new hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide demonstrates the utility of bromine and piperidine derivatives in creating novel materials with potential applications in various industries (Monmoton et al., 2008).
Pharmaceutical and Biological Research
Antidiabetic Drug Candidates : A series of 1, 2, 4-triazole derivatives bearing piperidine moiety introduced as new anti-diabetic drug candidates shows the potential pharmaceutical applications of piperidine derivatives. These compounds exhibited moderate to good α-glucosidase inhibitory activity, demonstrating their utility in drug discovery and development (Nafeesa et al., 2019).
Antimicrobial Applications : Research into the combination of piperine, a piperidine derivative, with antibiotics like ciprofloxacin against Staphylococcus aureus including methicillin-resistant strains, highlights the potential of piperidine structures in enhancing the efficacy of existing antimicrobial agents (Khan et al., 2006).
Safety And Hazards
Future Directions
Piperidines are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 4-(4-bromobutyl)piperidine Hydrobromide could have potential applications in the future.
properties
IUPAC Name |
4-(4-bromobutyl)piperidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-9-4-7-11-8-5-9;/h9,11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXGTWSTSVSBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382792 | |
Record name | 4-(4-bromobutyl)piperidine Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromobutyl)piperidine Hydrobromide | |
CAS RN |
1049728-90-6 | |
Record name | 4-(4-bromobutyl)piperidine Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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